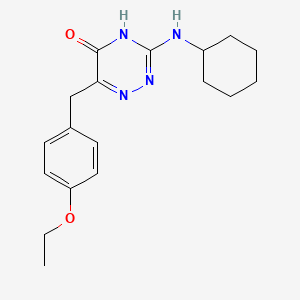

5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide is not directly mentioned in the provided papers. However, the papers do discuss related sulfonamide compounds, which can provide insight into the general class of chemicals to which the compound belongs. Sulfonamides are a group of organic compounds that contain a sulfonamide functional group, which is typically characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds are known for their diverse pharmacological activities and are often explored for their potential in treating various diseases, including central nervous system (CNS) disorders and glaucoma .

Synthesis Analysis

The synthesis of sulfonamide derivatives is not explicitly detailed in the provided papers. However, the papers do indicate that N-alkylation of the sulfonamide moiety is a strategy used in the design of selective ligands for receptors such as the 5-HT7 receptor . This suggests that the synthesis of the compound would likely involve a step where the nitrogen atom of the sulfonamide group is alkylated with an appropriate alkyl group, such as an ethyl group in the case of 5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The papers provided discuss the importance of the substituents on the sulfonamide group for achieving the desired pharmacological profile . For instance, the presence of a tetrahydro-2H-pyran-4-yl group in the compound of interest suggests that it may have specific steric and electronic properties that could influence its binding to biological targets.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide compounds are not directly addressed in the provided papers. However, sulfonamides are known to participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitution, due to the presence of the reactive nitrogen atom in the sulfonamide group. These reactions are often utilized in the modification of the sulfonamide structure to enhance biological activity or selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The provided papers mention the optimization of properties such as inhibitory potency against carbonic anhydrase, water solubility, and the appropriate pKa to minimize pigment binding in the iris for ocular applications . These properties are critical for the efficacy and safety of the compounds when used as pharmaceutical agents. The compound 5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide would also be expected to have specific physical and chemical properties that could be optimized for its intended use.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitumor Activities

Research into heterocyclic compounds containing sulfonamide groups, similar to 5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide, has highlighted their potential in developing antibacterial agents. A study aimed at synthesizing new heterocyclic compounds with sulfonamido moieties for antibacterial use found that several synthesized compounds exhibited high antibacterial activities, showcasing the potential of sulfonamides in antibiotic drug development (Azab, Youssef, & El‐Bordany, 2013). Additionally, sulfonamide derivatives have been explored for their anticancer properties. Compounds containing thiophene sulfonamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating the role of sulfonamides in cancer therapy research (Arsenyan, Rubina, & Domracheva, 2016).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides, including structures akin to 5-ethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide, have been investigated for their enzyme inhibitory effects, particularly against carbonic anhydrase (CA). These studies have revealed the potential of sulfonamide derivatives in the treatment of diseases like glaucoma through their inhibitory action on human carbonic anhydrase isoenzymes, demonstrating significant in vitro inhibition and suggesting their potential as therapeutic agents (Büyükkıdan et al., 2017).

Materials Science Applications

In the realm of materials science, derivatives of thiophene sulfonamides have been utilized in the development of new materials with specific electronic properties. For example, research into poly(3,4-ethylenedioxy)thiophene-poly(styrene sulfonate) (PEDOT:PSS) highlights the use of sulfonamide-based compounds in creating conductive polymers for applications in organic solar cells and vapor detector arrays, indicating the versatility of sulfonamide compounds in various technological applications (Lee et al., 2014; Sotzing et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-ethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S3/c1-2-11-3-4-13(19-11)20(15,16)14-7-10-18-12-5-8-17-9-6-12/h3-4,12,14H,2,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTHUXSCHHOLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCSC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3006205.png)

![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)

![(4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3006210.png)

![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)

![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)

![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3006218.png)

![N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006225.png)